molecular formula C20H27N3O6S2 B8609136 2-(1-Methyl-1H-imidazol-4-yl)ethanamine bis(4-methylbenzenesulfonate)

2-(1-Methyl-1H-imidazol-4-yl)ethanamine bis(4-methylbenzenesulfonate)

Cat. No. B8609136
M. Wt: 469.6 g/mol
InChI Key: UUVPCVUVNODPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-imidazol-4-yl)ethanamine bis(4-methylbenzenesulfonate) is a useful research compound. Its molecular formula is C20H27N3O6S2 and its molecular weight is 469.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Methyl-1H-imidazol-4-yl)ethanamine bis(4-methylbenzenesulfonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Methyl-1H-imidazol-4-yl)ethanamine bis(4-methylbenzenesulfonate) including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(1-Methyl-1H-imidazol-4-yl)ethanamine bis(4-methylbenzenesulfonate)

Molecular Formula

C20H27N3O6S2

Molecular Weight

469.6 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;2-(1-methylimidazol-4-yl)ethanamine

InChI

InChI=1S/2C7H8O3S.C6H11N3/c2*1-6-2-4-7(5-3-6)11(8,9)10;1-9-4-6(2-3-7)8-5-9/h2*2-5H,1H3,(H,8,9,10);4-5H,2-3,7H2,1H3

InChI Key

UUVPCVUVNODPTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(N=C1)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-methyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium 4-methylbenzenesulfonate (625.1 g), 4-methylbenzenesulfonic acid hydrate (406.6 g), 1,4-dioxan (9.38 litres) and water (625 ml) was heated at reflux (ca. 90° C.) for 2.5 h. when the reaction was complete by nmr. The reaction mixture was concentrated by distillation at atmospheric pressure collecting 7.03 litres. The concentrate was allowed to cool to ca. 77° C., and IMS-G (1.56 litres) was added. The resulting bright solution was allowed to cool and was seeded with [2-(1-methyl-1H-imidazol-4-yl)ethyl]amine bis(4-methylbenzenesulfonate) (0.625 g) at ca. 54° C. The suspension was allowed to cool to ca. 22° C. and aged for 40 min. The solid was filtered off and washed successively with 1,4-dioxan-IMS (3:1, 1.25 litres), and then 1,4-dioxan (2×1.25 litres), pulled dry and dried in vacuo at ca. 50° C. to yield the title compound, 866.3 g.
Name
2-methyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium 4-methylbenzenesulfonate
Quantity
625.1 g
Type
reactant
Reaction Step One
Quantity
406.6 g
Type
reactant
Reaction Step One
Quantity
9.38 L
Type
reactant
Reaction Step One
Name
Quantity
625 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.